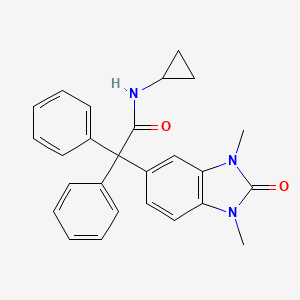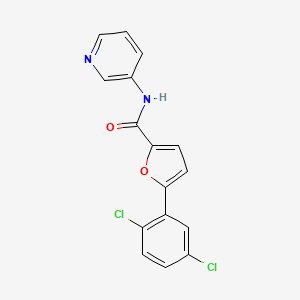![molecular formula C16H9N3O2 B5720442 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile, also known as NBDNJ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which allows it to interact with various biological systems and produce a range of physiological effects.
Wirkmechanismus
The mechanism of action of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves its ability to interact with ROS and produce a fluorescent signal. When 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is exposed to ROS, the nitro group is reduced to form a hydroxylamine intermediate, which subsequently undergoes a rearrangement to form a highly fluorescent product. This process is highly specific for ROS and does not interfere with other biological molecules, making 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to produce a range of biochemical and physiological effects in various biological systems. In addition to its use as a fluorescent probe for ROS detection, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has also been studied for its potential applications in cancer therapy. Studies have shown that 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its high specificity for ROS detection, which makes it an ideal probe for studying oxidative stress in biological systems. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its potential toxicity, which can limit its use in certain biological systems. Additionally, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is sensitive to light and must be stored in the dark to prevent degradation.
Zukünftige Richtungen
There are numerous future directions for research involving 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile. One area of interest is the development of new cancer therapies based on the ability of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile to induce apoptosis in cancer cells. Additionally, there is potential for the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile in the development of new diagnostic tools for the detection of ROS-related diseases. Furthermore, there is a need for further research on the potential toxicity of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its effects on various biological systems.
Conclusion
In conclusion, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure allows it to interact with various biological systems and produce a range of physiological effects. 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to be a promising candidate for the development of new cancer therapies and diagnostic tools for the detection of ROS-related diseases. However, further research is needed to fully understand the potential of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its limitations.
Synthesemethoden
The synthesis of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves a multi-step process that begins with the preparation of 3-nitrobenzaldehyde. This compound is then reacted with malononitrile to form a cyanoacetate intermediate, which is subsequently condensed with 4-chlorobenzonitrile to produce the desired product. The final step involves the reduction of the nitro group to yield 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-4-6-14(7-5-12)15(11-18)8-13-2-1-3-16(9-13)19(20)21/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJPDZWLINEAP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)